7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
Description
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core. Key structural attributes include:
- Ethyl group at position 5, influencing steric and lipophilic properties.
- Carbonitrile at position 2, contributing to electron-withdrawing effects.
- 4-Oxo-4,5-dihydro moiety, introducing partial saturation and polarity.
This compound serves as a precursor in medicinal chemistry, particularly for bromodomain inhibitors, as seen in structurally related analogs .
Properties
IUPAC Name |
7-bromo-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c1-2-13-5-8(11)9-7(10(13)14)3-6(4-12)15-9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBUKBRVDSYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
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Reactants :
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5-Ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile (48 ): 1.17 g (5.73 mmol)
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NBS: 1.53 g (8.59 mmol, 1.5 equivalents)
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THF: 20 mL (anhydrous)
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Conditions :
Table 1: Reaction Parameters for Allylic Bromination
| Parameter | Value |
|---|---|
| Solvent | THF |
| Brominating Agent | NBS (1.5 eq) |
| Reaction Time | 48 hours |
| Purification | Ether suspension, filtration |
| Yield | 100% |
Mechanistic Rationale
NBS facilitates allylic bromination via a radical chain mechanism. The reaction initiates with homolytic cleavage of NBS, generating a bromine radical that abstracts a hydrogen atom from the allylic position of the thienopyridine core. Subsequent bromine addition yields the stabilized allylic radical, culminating in the formation of the 7-bromo derivative. The ethyl group at position 5 and electron-withdrawing nitrile at position 2 stabilize the intermediate, favoring regioselectivity at position 7.
Analytical Characterization
Spectroscopic Data
The synthesized compound exhibits the following properties:
Table 2: Spectroscopic and Physical Properties
| Property | Value |
|---|---|
| Melting Point | 197–198°C |
| IR (ν, cm⁻¹) | 3041, 2220 (C≡N), 1654 (C=O), 1584 |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.50 (s, 1H), 8.26 (s, 1H), 4.02 (q, J=7.2 Hz, 2H), 1.26 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 156.1, 152.3, 138.2, 137.6, 128.3, 113.7, 107.0, 90.4, 43.9, 14.4 |
| HRMS (M+H)⁺ | Calculated: 282.9535; Found: 282.9534 |
| LCMS (M+H)⁺ | 283.0, 285.0 (Rₜ=0.93 min) |
Purity Assessment
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while liquid chromatography-mass spectrometry (LCMS) validates >95% purity. Residual solvents are absent, as evidenced by the lack of extraneous peaks in NMR spectra.
Alternative Synthetic Strategies
Limitations of Alternative Routes
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Electrophilic bromination : Requires directing groups to ensure position-specific substitution, complicating purification.
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Multi-step sequences : Introduce inefficiencies compared to the one-pot NBS method.
Optimization and Scalability
Solvent and Equivalents
Temperature and Reaction Time
Table 3: Impact of Reaction Time on Yield
| Time (hours) | Conversion (%) |
|---|---|
| 24 | 78 |
| 48 | 100 |
| 72 | 100 (degradation observed) |
Industrial Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thieno[3,2-c]pyridine core to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Various substituted thieno[3,2-c]pyridines from substitution reactions.
Scientific Research Applications
Scientific Research Applications
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Anticancer Activity
- Recent studies have indicated that derivatives of thieno[3,2-c]pyridine exhibit significant anticancer properties. For instance, 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound acts by targeting specific signaling pathways involved in tumor growth and survival .
- Antimicrobial Properties
- Neurological Applications
Case Studies
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Study on Anticancer Properties
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various thieno[3,2-c]pyridine derivatives. Among them, this compound was highlighted for its selective cytotoxicity against breast cancer cells . The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
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Antimicrobial Evaluation
- In another study focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations in Alkyl Chains
Compound 52 (): 7-Bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile differs only in the butyl group at position 5.
- Impact of Alkyl Chain Length: Molecular Weight: Ethyl (C10H8BrN2O2S: ~309.1 g/mol) vs. butyl (C12H12BrN2O2S: ~337.2 g/mol). Synthetic Yield: The butyl analog was synthesized in 27% yield under optimized conditions (75–85°C, methanolic NaOMe), suggesting steric hindrance may limit efficiency .
Core Saturation Modifications
3-Amino-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile ():
- Tetrahydro Ring: Full saturation of the pyridine ring increases conformational flexibility and polarity.
- Amino Group at Position 3: Introduces hydrogen-bonding capacity, altering reactivity and solubility compared to the target compound’s oxo group.
Thienopyridine Isomerism
Thieno[2,3-b]pyridine Derivatives ():
- Substituent Compatibility: Bromine at position 5 (benzofuran analogs) vs. position 7 (target compound) affects regioselectivity in cross-coupling reactions .
Key Research Findings
Alkyl Chain Optimization: Ethyl vs. butyl substituents balance lipophilicity and synthetic feasibility. Longer chains (butyl) may hinder crystallization, as inferred from SHELX refinement challenges in related compounds .
Bromine Reactivity: The 7-bromo group enables Suzuki-Miyaura couplings, critical for diversifying thienopyridine scaffolds .
Electron-Withdrawing Effects: The carbonitrile group at position 2 stabilizes intermediates during nucleophilic substitutions, contrasting with amino-group-containing analogs .
Biological Activity
7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile (CAS No. 1714146-63-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 283.14 g/mol. The structure features a thienopyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1714146-63-0 |
| Molecular Formula | C10H7BrN2OS |
| Molecular Weight | 283.14 g/mol |
Anticancer Properties
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlights its role as a selective inhibitor of bromodomain-containing proteins (BRDs), which are implicated in cancer progression. The compound demonstrated significant inhibition of cell proliferation in vitro and showed promise in vivo as a therapeutic agent against certain tumors .
The mechanism by which this compound exerts its anticancer effects involves the disruption of protein-protein interactions mediated by BRDs. By inhibiting these interactions, the compound can alter gene expression profiles associated with tumor growth and metastasis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may have beneficial effects on neurodegenerative conditions by modulating inflammatory pathways and reducing oxidative stress .
Case Studies and Research Findings
- Inhibition of BRD Proteins :
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Neuroprotection :
- In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
- Mechanistic Insights : The neuroprotective effects are attributed to the inhibition of microglial activation and subsequent reduction in pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. How can bromination at the 7-position of the thieno[3,2-c]pyridine scaffold be optimized?
- Methodological Answer : Bromination typically employs 1-bromopyrrolidine-2,5-dione (NBS) in tetrahydrofuran (THF) at room temperature. In analogous compounds (e.g., 7-bromo-5-butyl derivatives), a 1.5:1 molar ratio of NBS to substrate achieved 62% yield after 65 hours . For ethyl-substituted analogs, reaction time and equivalents of NBS may require adjustment due to steric/electronic differences. Monitor completion via TLC or LC/MS (retention time ~1.18 min for brominated products) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include a singlet (δ ~8.23 ppm) for the aromatic proton adjacent to bromine and a triplet (δ ~4.02 ppm) for the ethyl group’s CH₂ .
- ¹³C NMR : The carbonyl (C=O) resonates at δ ~160.8 ppm, while the nitrile (C≡N) is observed at δ ~117.2 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 312.9855 (calculated for C₁₂H₁₂BrN₂OS) .
- IR : Strong absorption bands for C≡N (~2212 cm⁻¹) and C=O (~1651 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After bromination, trituration with diethyl ether removes unreacted reagents. For residual impurities, silica chromatography (0–30% EtOAc in cyclohexane) effectively isolates the product. Combine fractions and confirm purity via LC/MS (>95%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR data for structurally similar analogs?
- Methodological Answer : Discrepancies in chemical shifts (e.g., ethyl vs. butyl substituents) arise from conformational differences. For example, the ethyl group’s CH₂ in 7-bromo-5-ethyl derivatives shows a triplet (δ ~4.02 ppm, J = 7.3 Hz), while butyl analogs exhibit a multiplet (δ ~3.99–4.06 ppm) . Use 2D NMR (COSY, HSQC) to assign coupling patterns and verify substituent orientation. Cross-reference with crystallographic data (if available) to validate assignments .
Q. What challenges arise in crystallographic refinement of brominated thieno[3,2-c]pyridines?
- Methodological Answer : Heavy atoms like bromine cause absorption effects, requiring data correction (e.g., SADABS). Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters . For twinned crystals, the WinGX suite integrates SHELXTL and ORTEP-3 for structure visualization and validation . Example: Monoclinic systems (space group P2₁/c) with β angles ~90.37° may require twin-law refinement .
Q. How can structural features guide the design of kinase inhibitors using this scaffold?
- Methodological Answer : The nitrile and bromine groups serve as handles for functionalization. In thienoquinolone derivatives, replacing the ethyl group with bulkier substituents (e.g., phenyl) enhances selectivity for kinases like CDK5/p25 . Docking studies should prioritize the oxo group’s interaction with ATP-binding pockets. Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) and validate inhibition via enzymatic assays (IC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
